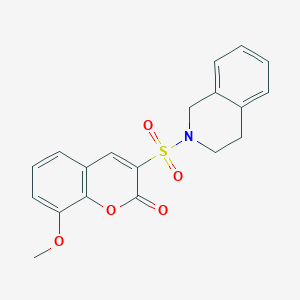
3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-8-methoxy-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-8-methoxy-2H-chromen-2-one is a useful research compound. Its molecular formula is C19H17NO5S and its molecular weight is 371.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Green Synthesis Methods
A study by Kumar et al. (2015) highlights a green, catalyst-free, solvent-free synthesis approach for creating functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones and furo[3,2-c]quinolin-4-(5H)-ones. This method emphasizes sustainability by using microwave irradiation, eliminating the need for solvents and catalysts, and avoiding complex purification processes. Such advancements are pivotal for eco-friendly chemical synthesis, underscoring the importance of sustainable practices in producing complex organic molecules (Kumar et al., 2015).
Anticancer Potential
Research conducted by Redda et al. (2010) explores the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents. The study delves into the structural modification of the tetrahydroisoquinoline moiety to assess its cytotoxicity against various cancer cell lines. This research underscores the compound's relevance in the search for novel anticancer drugs, highlighting the therapeutic potential of derivatives of 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-8-methoxy-2H-chromen-2-one (Redda et al., 2010).
Antimicrobial Activity
Ansari and Khan (2017) synthesized novel quinoline-pyrazoline-based coumarinyl thiazole derivatives and evaluated their antimicrobial properties. The study demonstrates the compound's effectiveness against various microbial strains, pointing to its potential use in developing new antimicrobial agents. Such research is crucial in the fight against antibiotic-resistant bacteria, showcasing the compound's application in medicinal chemistry (Ansari & Khan, 2017).
Photoluminescence Properties
Wang et al. (2012) investigated the synthesis and photoluminescence properties of 8-hydroxyquinoline Schiff base derivatives and their metal complexes. This research provides insights into the compound's application in materials science, particularly in the development of new photoluminescent materials for optical and electronic devices (Wang et al., 2012).
Advanced Organic Synthesis Techniques
Lu et al. (2020) developed a base-promoted sequential annulation process to synthesize methylene cyclopropane fused dihydroquinolines or chromenes. This innovative synthesis technique expands the toolkit for creating structurally complex and functionally diverse organic molecules, demonstrating the compound's role in advancing organic synthesis methodologies (Lu et al., 2020).
Zukünftige Richtungen
The study of this compound could open up new avenues in various fields, such as medicinal chemistry, due to the biological activity exhibited by other isoquinoline derivatives . Further studies could focus on the synthesis of this compound, determination of its physical and chemical properties, and exploration of its potential biological activities.
Eigenschaften
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-8-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5S/c1-24-16-8-4-7-14-11-17(19(21)25-18(14)16)26(22,23)20-10-9-13-5-2-3-6-15(13)12-20/h2-8,11H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCAWJOIXHCXFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-benzyl-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2480359.png)
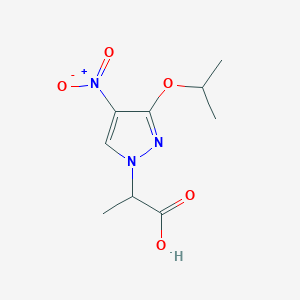

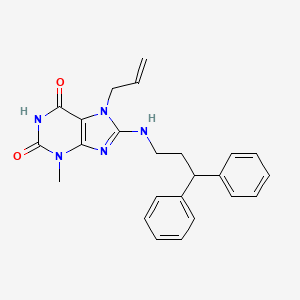

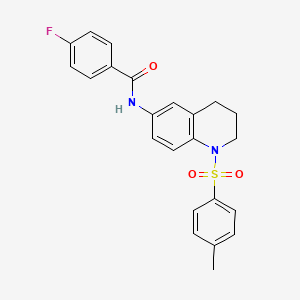
![Methyl 4-{[(pyrimidin-2-yl)amino]methyl}benzoate](/img/structure/B2480372.png)

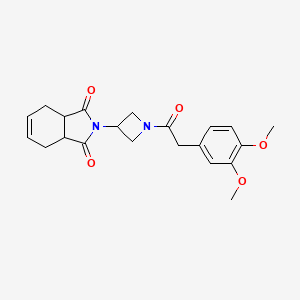

![2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2480377.png)
